![molecular formula C14H11BrO2 B181336 4'-Bromo-biphenyl-3-carboxylic acid methyl ester CAS No. 149506-25-2](/img/structure/B181336.png)
4'-Bromo-biphenyl-3-carboxylic acid methyl ester
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Overview
Description
4’-Bromo-biphenyl-3-carboxylic acid methyl ester is a compound useful in organic synthesis . It is used in the preparation and alkylation of imidazoles .
Synthesis Analysis
The synthesis of this compound involves several steps. Protodeboronation of pinacol boronic esters is a key step in the synthesis . This process involves a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular formula of CHO and an average mass of 212.244 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. It undergoes protodeboronation, a process that involves the removal of a boron moiety . This compound also undergoes Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, boiling point of 399.4±21.0 °C at 760 mmHg, and vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 68.6±3.0 kJ/mol and a flash point of 182.0±16.7 °C .Scientific Research Applications
Methyl 3-(4-bromophenyl)benzoate: , also known as METHYL 4’-BROMO-[1,1’-BIPHENYL]-3-CARBOXYLATE or 4’-Bromobiphenyl-3-carboxylic acid methyl ester, is a compound with potential applications in various fields of scientific research. Below is a comprehensive analysis focusing on six unique applications:
Photophysics
Based on a study that mentions a photoactive methyl ortho-fluoroazobenzene derivative , it’s possible that “Methyl 3-(4-bromophenyl)benzoate” could also have applications in photophysics due to its potential photoactive properties.
Safety and Hazards
properties
IUPAC Name |
methyl 3-(4-bromophenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOKFKAMZICCBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629614 |
Source
|
Record name | Methyl 4'-bromo[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-biphenyl-3-carboxylic acid methyl ester | |
CAS RN |
149506-25-2 |
Source
|
Record name | Methyl 4'-bromo[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Bromo-biphenyl-3-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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